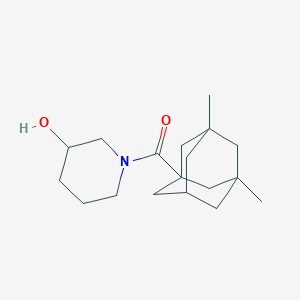
(3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone, also known as GSK-3 inhibitor VIII, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
(3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone inhibitor VIII acts by binding to the ATP-binding site of this compound, thereby inhibiting its activity. This leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Additionally, this compound inhibition has been shown to have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects
In addition to its effects on this compound activity, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone is its high potency and selectivity for this compound. This makes it a useful tool for studying the role of this compound in various cellular processes. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone. One area of interest is its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its effects on various signaling pathways and cellular processes. Finally, the development of more stable analogs of this compound may improve its effectiveness in certain experimental settings.
Synthesemethoden
The synthesis of (3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone involves the reaction of 3,5-dimethyladamantyl chloride with 3-hydroxypiperidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to act as a potent inhibitor of glycogen synthase kinase-3 (this compound), an enzyme that plays a key role in various cellular processes, including neuronal signaling, gene expression, and cell survival.
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-16-6-13-7-17(2,10-16)12-18(8-13,11-16)15(21)19-5-3-4-14(20)9-19/h13-14,20H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBVGGPZLZYADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCC(C4)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
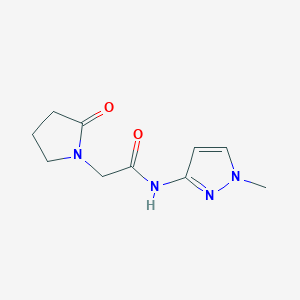
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7502799.png)
![1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)
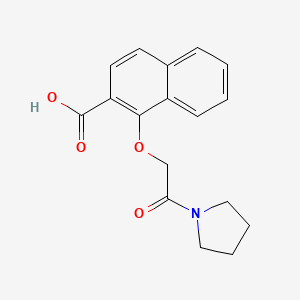
![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
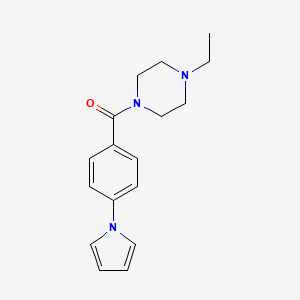
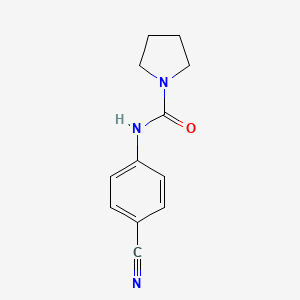
![3-[[1-(3-Acetylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7502848.png)
![N,N,7-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502850.png)
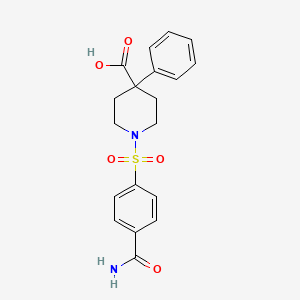
![3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7502856.png)
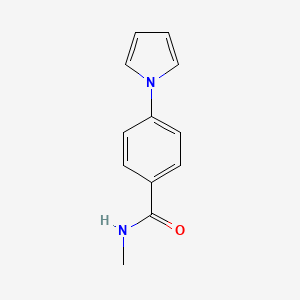
![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)
